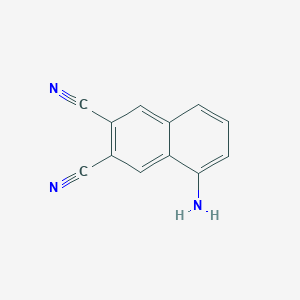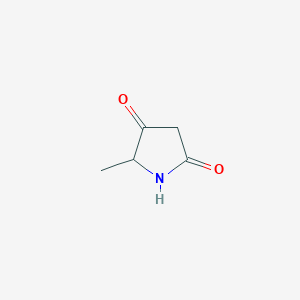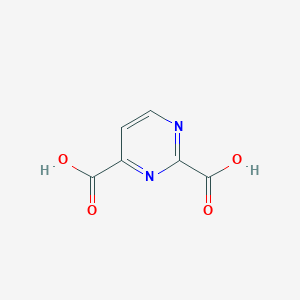
2,4-Pyrimidinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pyrimidinedicarboxylic acid is a compound that structurally mimics 2-oxoglutarate (2-OG) and chelates zinc, thus affecting a range of enzymes . It blocks the activity of 2-OG oxygenases .
Synthesis Analysis
The synthesis of 2,4-Pyrimidinedicarboxylic acid involves chemical reactions that result in the formation of the compound. The chemical formula for this compound is 2,4-(HOOC)₂C₅H₃N .Molecular Structure Analysis
The molecular structure of 2,4-Pyrimidinedicarboxylic acid is represented by the empirical formula C7H5NO4·H2O . The molecular weight of the compound is 185.13 .Chemical Reactions Analysis
2,4-Pyrimidinedicarboxylic acid is involved in various chemical reactions. It has been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
2,4-Pyrimidinedicarboxylic acid is a solid compound . It is insoluble in water but can dissolve in ethanol and DMSO with ultrasonic .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
37645-41-3 |
|---|---|
Molekularformel |
C6H4N2O4 |
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
pyrimidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
HLRLQGYRJSKVNX-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CN=C(N=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



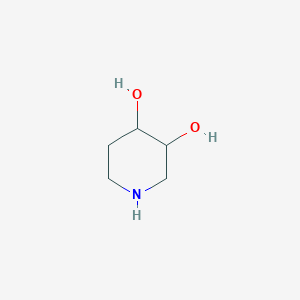
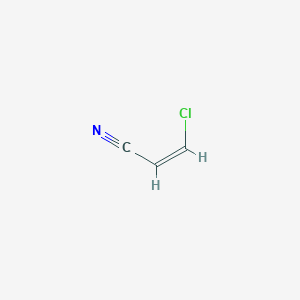
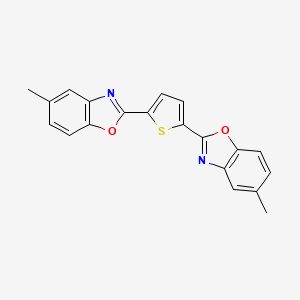




![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)

